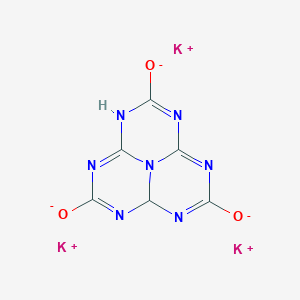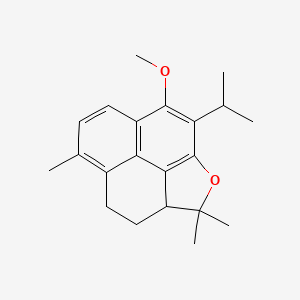
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C11H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its role in organic synthesis and its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) typically involves the reaction of benzeneacetic acid with 3-aminopropylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Catalysts: Hydrochloric acid acts as both a catalyst and a reactant.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include amides, primary amines, and substituted benzene derivatives.
Scientific Research Applications
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) exerts its effects involves its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can also act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, .alpha.-(2-aminopropyl)-, hydrochloride (1:1)
- Benzeneacetic acid, .alpha.-(4-aminobutyl)-, hydrochloride (1:1)
- Benzeneacetic acid, .alpha.-(3-aminopropyl)-, sulfate (1:1)
Uniqueness
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
15032-58-3 |
|---|---|
Molecular Formula |
B2BaH2O5 |
Molecular Weight |
0 |
Synonyms |
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)

![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)
